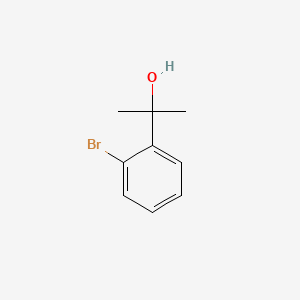

2-(2-Bromophenyl)propan-2-ol

Description

Significance of Tertiary Alcohols in Organic Synthesis and Medicinal Chemistry

Tertiary alcohols are a crucial class of organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom that is bonded to three other carbon atoms. numberanalytics.com This structural feature makes them resistant to oxidation under conditions that would typically transform primary and secondary alcohols into aldehydes, carboxylic acids, or ketones. numberanalytics.combyjus.com In organic synthesis, tertiary alcohols serve as important intermediates and building blocks for creating complex molecular architectures. numberanalytics.comnih.gov Their synthesis, often achieved through reactions like Grignard additions to ketones, is a fundamental transformation for constructing carbon-carbon bonds. britannica.com

In the field of medicinal chemistry, the incorporation of a tertiary alcohol motif into a drug candidate can offer significant advantages. acs.orgdigitellinc.com Compared to primary and secondary alcohols, tertiary alcohols often exhibit improved metabolic stability because they cannot be easily oxidized. acs.orgdigitellinc.comnih.gov This resistance to metabolic breakdown can lead to a more favorable pharmacokinetic profile. acs.org Furthermore, the steric bulk provided by the three alkyl groups can shield the hydroxyl group, potentially reducing the rate of other metabolic processes like glucuronidation and improving cell membrane permeability. acs.orgnih.gov The hydroxyl group itself can significantly decrease lipophilicity and increase solubility, which are often desirable properties for drug candidates. acs.orgnih.gov

Overview of Brominated Organic Compounds in Synthetic Methodologies

Brominated organic compounds are indispensable tools in modern organic synthesis. hud.ac.ukacs.orgnih.gov The bromine atom is an excellent leaving group in nucleophilic substitution reactions and is instrumental in the formation of organometallic reagents, such as Grignard reagents. researchgate.net One of the most significant applications of bromo-organic compounds is in metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions allow for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Bromination itself is a key transformation, and a variety of reagents and methods have been developed to introduce bromine atoms into organic molecules with high selectivity. hud.ac.uksci-hub.se The reactivity of the carbon-bromine bond makes these compounds versatile precursors for a wide range of functional group interconversions. nih.govsci-hub.se Due to the hazardous nature of molecular bromine, many alternative brominating agents have been developed to improve safety and handling. hud.ac.uknih.gov

Positioning of 2-(2-Bromophenyl)propan-2-ol within Contemporary Organic Chemistry

This compound holds a strategic position in contemporary organic chemistry by combining the key features of both a tertiary alcohol and a brominated aromatic compound. Its structure contains a reactive bromine atom on the phenyl ring, making it a valuable substrate for various cross-coupling reactions and other transformations where the bromine can be replaced or modified. Simultaneously, the tertiary alcohol group provides a site for further functionalization and influences the molecule's physical and chemical properties.

This dual functionality makes this compound a crucial building block for the synthesis of complex organic molecules. It serves as a versatile intermediate in the preparation of pharmaceuticals, dyes, and fragrances. chembk.com The compound is particularly useful in medicinal chemistry as a precursor for developing new therapeutic agents. lookchem.com Its utility is underscored by its application in creating a diverse range of derivatives by leveraging the reactivity of both the bromo and hydroxyl groups.

Chemical and Physical Properties

The distinct properties of this compound are foundational to its application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO | lookchem.comchemicalbook.comalfa-chemistry.com |

| Molecular Weight | 215.09 g/mol | lookchem.comchemicalbook.comalfa-chemistry.com |

| Appearance | Colorless to slightly yellow liquid or white solid | chembk.comlookchem.com |

| Melting Point | 30-34 °C | chembk.com |

| Boiling Point | 268.3 °C at 760 mmHg | lookchem.comalfa-chemistry.com |

| Density | 1.403 g/cm³ | lookchem.comalfa-chemistry.com |

| Flash Point | 116.1 °C | lookchem.comalfa-chemistry.com |

| Solubility | Sparingly soluble in water; soluble in organic solvents like alcohols and ethers. | chembk.com |

| pKa | 14.08 ± 0.29 (Predicted) | lookchem.com |

Synthesis and Manufacturing

The primary laboratory-scale synthesis of this compound involves the Grignard reaction. A common method is the reaction of methyl 2-bromobenzoate (B1222928) with an excess of a methylmagnesium bromide (CH₃MgBr), a Grignard reagent. chemicalbook.com In this process, the Grignard reagent adds to the carbonyl group of the ester twice to form the tertiary alcohol after an acidic workup. chemicalbook.com

An alternative synthesis route starts from 2-bromobenzaldehyde, which is first reacted with ethyl magnesium bromide to produce 1-(2-bromophenyl)propanol. prepchem.com Subsequent dehydration of this secondary alcohol yields a propenylbenzene intermediate, which can then be further processed. Another described method involves the bromination of benzophenone (B1666685) as a starting point. chembk.com

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by its two functional groups: the tertiary hydroxyl group and the aryl bromide.

Reactions of the Hydroxyl Group: As a tertiary alcohol, the hydroxyl group is resistant to oxidation under mild conditions. byjus.combritannica.com It can, however, undergo substitution reactions, typically under acidic conditions, and can be converted into a better leaving group for subsequent transformations. The hydroxyl group also allows the molecule to participate in hydrogen bonding.

Reactions of the Aryl Bromide: The bromine atom on the phenyl ring is the site for numerous important reactions. It can undergo nucleophilic aromatic substitution, although this is generally less common than metal-catalyzed reactions. Its primary utility is as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which allow for the formation of new carbon-carbon bonds by coupling the aryl bromide with various organometallic or unsaturated partners. This makes the compound an excellent precursor for constructing more elaborate molecular scaffolds. The bromine atom can also be converted into an organolithium or Grignard reagent through metal-halogen exchange, providing another avenue for forming new bonds.

Applications in Research and Industry

This compound is primarily utilized as a synthetic intermediate and building block in several key areas:

Pharmaceutical Synthesis: The compound serves as a precursor in the synthesis of various pharmaceutical agents. lookchem.comnumberanalytics.com Its structure is a valuable starting point for creating complex molecules with potential therapeutic properties.

Organic Synthesis: In a broader sense, it is a crucial building block for chemists to create complex target molecules due to the versatile reactivity of both the bromo and hydroxyl functionalities.

Chemical Industry: It finds application in the production of fine chemicals, including fragrances and dyes. chembk.comscimplify.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQKNSQVEWHJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10317217 | |

| Record name | 2-(2-bromophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7073-69-0 | |

| Record name | 7073-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-bromophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromophenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 2 Bromophenyl Propan 2 Ol

Precursor-Based Synthesis Strategies

Synthesis from Methyl 2-Bromobenzoate (B1222928) via Grignard Reaction

The reaction of methyl 2-bromobenzoate with an excess of a methyl-based Grignard reagent is a primary route to producing 2-(2-Bromophenyl)propan-2-ol. This reaction proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the ester. Two equivalents of the Grignard reagent are required: the first addition forms a ketone intermediate which is not isolated, and the second addition to this ketone yields the tertiary alcohol. masterorganicchemistry.com

The success of the Grignard synthesis of this compound is highly dependent on the careful control of reaction conditions to maximize product yield and purity. Key parameters that are optimized include the choice of Grignard reagent and solvent, temperature, and the quenching process.

Two common methyl Grignard reagents used are methylmagnesium bromide (CH₃MgBr) and methylmagnesium iodide (CH₃MgI). The reaction is typically carried out in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the highly reactive Grignard reagent from being quenched by acidic protons. chemicalbook.com

Temperature control is crucial. The addition of the Grignard reagent to the methyl 2-bromobenzoate solution is often performed at reduced temperatures, such as under ice-water bath conditions or even at -5°C, to manage the exothermic nature of the reaction and prevent side reactions. chemicalbook.comchemicalbook.com After the initial addition, the reaction mixture is typically allowed to warm to room temperature and stirred until completion. chemicalbook.com

The final step in the synthesis is the quenching of the reaction to protonate the alkoxide intermediate and form the desired alcohol. This is generally achieved by the addition of an acidic aqueous solution, such as ammonium chloride solution or dilute hydrochloric acid (HCl). chemicalbook.comchemicalbook.com The pH is often adjusted to be in the range of 5-6 to ensure complete protonation and facilitate the separation of the product. chemicalbook.com

| Parameter | Condition | Purpose |

| Grignard Reagent | Methylmagnesium bromide or Methylmagnesium iodide | Provides the nucleophilic methyl groups for addition to the ester. |

| Solvent | Anhydrous diethyl ether or Tetrahydrofuran (THF) | Provides an aprotic medium for the reaction. |

| Temperature | -5°C to 0°C for addition, then room temperature | To control the exothermic reaction and prevent side reactions. |

| Quenching Agent | Ammonium chloride solution or dilute Hydrochloric acid | To protonate the alkoxide intermediate and form the alcohol. |

| pH Adjustment | pH 5-6 | To ensure complete protonation and aid in product isolation. |

The yield and purity of this compound obtained from this Grignard reaction can be quite high, though they vary depending on the specific conditions employed. Reported yields for this synthesis are often in the range of 82% to as high as 98.2%. chemicalbook.com

One documented procedure using ethyl 2-bromobenzoate and methylmagnesium iodide in diethyl ether reported a yield of 82% with a purity of 95%, as determined by gas-liquid chromatography (GLC) assay. chemicalbook.comchemicalbook.com Another protocol utilizing methyl 2-bromobenzoate and methylmagnesium bromide in THF achieved a significantly higher yield of 98.2%. chemicalbook.com

Post-reaction workup is critical for achieving high purity. This typically involves separating the organic layer, extracting the aqueous layer with a suitable solvent like diethyl ether or methyl tert-butyl ether (MTBE) to recover all the product, combining the organic extracts, washing with a solution like sodium bicarbonate to remove any acidic impurities, and finally drying the organic phase over an anhydrous salt such as sodium sulfate before removal of the solvent. chemicalbook.comchemicalbook.com

| Precursor | Grignard Reagent | Solvent | Reported Yield | Reported Purity |

| Ethyl 2-bromobenzoate | Methylmagnesium iodide | Diethyl ether | 82% | 95% (GLC) |

| Methyl 2-bromobenzoate | Methylmagnesium bromide | THF | 98.2% | Not specified |

Synthesis through Bromination of Benzophenone (B1666685)

Reduction to this compound

The synthesis of this compound can be effectively achieved through the reaction of an ester, such as ethyl 2-bromobenzoate or methyl 2-bromobenzoate, with an excess of a methyl Grignard reagent, like methylmagnesium iodide or methylmagnesium bromide. chemicalbook.com This process, while often categorized as a nucleophilic addition, involves the reduction of the ester's carbonyl group to a tertiary alcohol. The reaction proceeds in two stages. Initially, the Grignard reagent adds to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy group to form a ketone (2'-bromoacetophenone). A second equivalent of the Grignard reagent then rapidly adds to this newly formed ketone, leading to the formation of a magnesium alkoxide salt. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound. youtube.commasterorganicchemistry.com

A typical laboratory procedure involves dissolving methyl 2-bromobenzoate in an anhydrous ether solvent like tetrahydrofuran (THF) and cooling the solution. chemicalbook.com The methylmagnesium bromide solution is then added dropwise. After the reaction is complete, it is quenched with an acid, such as hydrochloric acid, to neutralize the reaction and protonate the alkoxide. chemicalbook.com The final product is then isolated through extraction and purification. High yields, often exceeding 80-98%, have been reported for this transformation. chemicalbook.com

In the context of converting an ester like methyl 2-bromobenzoate to this compound, the Grignard reagent (e.g., methylmagnesium bromide) functions as both a nucleophile and the agent leading to the reduction of the carbonyl functionality. The selectivity of this reaction is crucial; an excess of the Grignard reagent is necessary because it reacts twice with the ester substrate. masterorganicchemistry.comuoanbar.edu.iq The first equivalent adds to the ester, which then eliminates an alkoxide to form a ketone. The second equivalent adds to the ketone to form the tertiary alcohol. masterorganicchemistry.com Therefore, at least two molar equivalents of the Grignard reagent are required for the complete conversion of the ester to the tertiary alcohol.

The high reactivity of the Grignard reagent ensures that the reaction proceeds to completion. The selectivity for forming the tertiary alcohol is very high, as the intermediate ketone is generally more reactive towards the Grignard reagent than the starting ester. youtube.com Other reducing agents, such as sodium borohydride or lithium aluminum hydride, would reduce the ester to a primary alcohol (2-bromophenyl)methanol and are therefore not suitable for this specific transformation to a tertiary alcohol with the addition of two methyl groups.

| Reagent System | Substrate | Product | Key Feature |

| Excess CH₃MgBr in THF/Ether | Methyl 2-bromobenzoate | This compound | Grignard reagent acts as a nucleophile, adding two methyl groups to form a tertiary alcohol. chemicalbook.com |

| Excess CH₃MgI in Diethyl Ether | Ethyl 2-bromobenzoate | This compound | Two-fold addition of the methyl group to the ester carbonyl. chemicalbook.com |

Synthesis of General Alkyl/Aryl Substituted Tertiary Alcohols via Grignard Reagents and Chalcones

The synthesis of tertiary alcohols can also be accomplished through the reaction of Grignard reagents with chalcones (1,3-diaryl-2-propen-1-ones). jchemrev.comnih.gov Chalcones possess an α,β-unsaturated ketone functional group, which presents two electrophilic sites for the Grignard reagent to attack: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-conjugate addition). jchemrev.com The formation of a tertiary alcohol is the result of a 1,2-addition to the carbonyl group.

Grignard reagents are organomagnesium halides that are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). uoanbar.edu.iqyoutube.com For the synthesis of an aryl Grignard reagent from an aryl bromide, magnesium turnings are placed in a flask with the anhydrous ether, and the aryl bromide is added slowly. The reaction is initiated, often with a small crystal of iodine or gentle heating, and proceeds to form the corresponding arylmagnesium bromide. youtube.com It is critical that the reaction is carried out under anhydrous conditions, as Grignard reagents are strong bases and will react with any protic solvents, including water. youtube.com

Once the Grignard reagent is formed, it is reacted with a substituted chalcone. To favor the formation of a tertiary alcohol, reaction conditions are often chosen to promote 1,2-addition over 1,4-addition. The addition of the Grignard reagent to the carbonyl carbon of the chalcone forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the tertiary alcohol. The regioselectivity of the Grignard addition to the chalcone can be influenced by factors such as steric hindrance around the carbonyl group and the β-carbon, the nature of the Grignard reagent, and the reaction temperature.

| Reaction Type | Electrophile | Nucleophile | Product Type |

| 1,2-Addition | Carbonyl Carbon | Grignard Reagent | Tertiary Alcohol |

| 1,4-Addition (Conjugate) | β-Carbon | Grignard Reagent | Ketone |

Stereoselective Synthesis Approaches for Optically Active Aryl-Substituted Alcohols

The synthesis of optically active aryl-substituted alcohols is of significant interest due to their prevalence in biologically active molecules and as chiral auxiliaries in asymmetric synthesis. Various methods have been developed to achieve high enantioselectivity in the preparation of these compounds. These methods often involve the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction. dicp.ac.cn

Chemoenzymatic Methods for Enantioselective Synthesis

Chemoenzymatic methods utilize enzymes as catalysts to perform enantioselective transformations, offering high selectivity under mild reaction conditions. rsc.org For the synthesis of chiral aryl alcohols, ketoreductases are commonly employed. These enzymes can reduce a prochiral ketone precursor to the corresponding secondary or tertiary alcohol with high enantiomeric excess (ee). rsc.org

This approach can be applied to produce either the (R)- or (S)-enantiomer of the alcohol by selecting an appropriate ketoreductase that exhibits the desired stereoselectivity. rsc.org The process often requires a cofactor, such as NADH or NADPH, which provides the hydride for the reduction. To make the process more cost-effective and sustainable, in situ cofactor regeneration systems are often employed. rsc.org For instance, a light-driven system using a photosensitizer can be used to regenerate the NAD(P)H cofactor, allowing the enzymatic reduction to proceed with only a catalytic amount of the expensive cofactor. rsc.org This method has been successfully used to produce a variety of chiral aryl alcohols with high yields and excellent stereoselectivity (>99% ee). rsc.org

| Method | Catalyst | Key Feature | Outcome |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium complexes | Catalytic transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to a ketone. researchgate.net | Optically active secondary alcohols with high enantioselectivity. researchgate.net |

| Chemoenzymatic Reduction | Ketoreductases ((R)- or (S)-selective) | Enzymatic reduction of prochiral ketones. rsc.org | Chiral alcohols with complementary (R)- and (S)-conformations in high yields and excellent stereoselectivity. rsc.org |

| Asymmetric Allylation | Chiral Phosphoric Acid Catalyst | Addition of allylboronates to aldehydes. nih.gov | Highly stereo- and enantioselective synthesis of homoallylic alcohols. nih.gov |

Whole-Cell Mediated Asymmetric Reduction

The biocatalytic asymmetric reduction of prochiral ketones represents a powerful method for producing enantiopure alcohols, valued for its high selectivity and environmentally benign conditions compared to traditional chemical methods nih.gov. While this compound is itself an achiral molecule, the principles of this methodology are relevant for the synthesis of chiral analogues. This process typically utilizes microorganisms, such as bacterial strains, as whole-cell biocatalysts. For instance, strains like Bacillus cereus have been identified that can reduce various ketones to their corresponding alcohols with high activity and excellent enantioselectivity nih.gov.

The reaction mechanism involves the enzymatic transfer of a hydride to the carbonyl carbon of a ketone substrate. In a hypothetical application to produce a chiral version of this compound (e.g., by replacing one methyl group with a different substituent), a precursor ketone would be exposed to a culture of resting microbial cells. The reaction conditions are typically optimized for temperature, pH, and the presence of co-substrates to enhance catalytic activity and selectivity nih.gov. This method's key advantage is the potential for high enantiomeric excess, often exceeding 99% nih.gov.

Stereospecific Cyclization of Chlorohydrins

Stereospecific cyclization of chlorohydrins is another synthetic route relevant to the formation of chiral epoxides, which can serve as precursors to chiral tertiary alcohols. This intramolecular Williamson ether synthesis involves the deprotonation of the hydroxyl group of a chlorohydrin by a base, followed by an internal SN2 attack of the resulting alkoxide on the carbon atom bearing the chlorine. The stereochemistry of the starting chlorohydrin dictates the stereochemistry of the resulting epoxide. Although not a direct synthesis for this compound, this method is a fundamental strategy in stereoselective synthesis for creating chiral building blocks that could be further elaborated to target molecules.

Chirality in this compound and Enantiomeric Forms

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. A common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents.

In the case of this compound, the central carbon atom (C2) is bonded to a hydroxyl group (-OH), a 2-bromophenyl group, and two methyl groups (-CH3). Because two of the substituents on this carbon are identical (the two methyl groups), the molecule does not have a stereocenter. As a result, this compound is an achiral molecule. It is superimposable on its mirror image and therefore does not exist in enantiomeric forms.

Industrial Production Methods and Scale-Up Considerations

The industrial production of this compound necessitates methods that are scalable, efficient, and cost-effective. The most common and well-documented synthesis involves the Grignard reaction.

A typical laboratory and potential industrial-scale synthesis involves the reaction of an ester of 2-bromobenzoic acid, such as methyl 2-bromobenzoate or ethyl 2-bromobenzoate, with an excess of a methylmagnesium halide Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium iodide) chemicalbook.comchemicalbook.com. This reaction proceeds in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The Grignard reagent acts as a strong nucleophile, adding twice to the ester's carbonyl group to form the tertiary alcohol after an acidic workup chemicalbook.com. This method is robust and provides high yields, making it suitable for scale-up. The availability of "Industrial Grade" this compound further suggests that such production methods are actively used indiamart.com.

Optimization of Reaction Conditions for Higher Yields and Purity

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs in an industrial setting. Key parameters for the Grignard synthesis of this compound include temperature, solvent, reactant stoichiometry, and workup procedure.

Temperature Control: The reaction is highly exothermic and is typically performed at low temperatures (-5°C to 0°C) using an ice-water bath to control the reaction rate and prevent side reactions chemicalbook.comchemicalbook.com.

Solvent: Anhydrous solvents like THF or diethyl ether are essential, as Grignard reagents react readily with protic solvents like water chemicalbook.comchemicalbook.com.

Workup: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., HCl) or an ammonium chloride solution to neutralize the magnesium alkoxide intermediate and any unreacted Grignard reagent chemicalbook.comchemicalbook.com.

Purification: The product is typically isolated by extraction, followed by washing the organic phase to remove impurities. Final purification can be achieved through distillation or recrystallization.

The following table summarizes different reported conditions and their outcomes.

| Starting Material | Grignard Reagent | Solvent | Temperature | Quenching Agent | Yield | Purity |

| Ethyl 2-bromobenzoate | Methylmagnesium iodide | Diethyl ether | -5°C | 38% Ammonium chloride | 82% | 95% |

| Methyl 2-bromobenzoate | 3M Methylmagnesium bromide | THF | Ice-water bath | 0.5 M HCl | 98.2% | Solid |

Application of Continuous Flow Reactors and Advanced Purification Techniques

Modern chemical manufacturing is increasingly adopting continuous flow chemistry to improve efficiency, safety, and scalability rsc.orgnih.gov. The synthesis of pharmaceutical intermediates like this compound could benefit significantly from this technology.

Continuous Flow Reactors: In a continuous flow setup, reagents are pumped through a network of tubes or channels where the reaction occurs. This approach offers superior control over reaction parameters such as temperature, pressure, and residence time nih.gov. For an exothermic process like the Grignard reaction, the high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, enhancing safety and reducing the formation of byproducts nih.gov. Computational Fluid Dynamics (CFD) can be employed to model and optimize reactor design and conditions, such as residence time and temperature, thereby minimizing the need for extensive experimentation rsc.org.

Advanced Purification Techniques: While standard techniques like extraction and distillation are effective, advanced purification methods may be required to meet high-purity specifications. Techniques such as preparative chromatography could be integrated into a continuous flow process for in-line purification. Although this compound is achiral, for syntheses that produce chiral analogues, chiral High-Performance Liquid Chromatography (HPLC) would be an essential tool for separating enantiomers and ensuring enantiopurity mdpi.com.

Chemical Reactivity and Transformation Pathways of 2 2 Bromophenyl Propan 2 Ol

Reactions Involving the Bromine Atom

The bromine atom attached to the phenyl ring offers a different avenue for chemical transformations, distinct from the reactivity of the alcohol group. Aryl halides participate in a range of reactions, including nucleophilic substitution under specific conditions and, more commonly, metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SₙAr) on an aryl halide like 2-(2-bromophenyl)propan-2-ol is generally difficult. wikipedia.orgchemistrysteps.com This type of reaction, where a nucleophile directly replaces the halide on the ring, typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Since this compound lacks such activating groups, it is unreactive toward standard SₙAr conditions.

Despite the difficulty of the SₙAr mechanism, the bromine atom can be replaced by strong nucleophiles under forcing conditions through an alternative pathway known as the elimination-addition mechanism , which proceeds via a benzyne intermediate. chemistrysteps.commakingmolecules.com This mechanism is favored by the use of very strong, sterically hindered bases like potassium tert-butoxide (KOtBu) or under harsh conditions with sodium hydroxide (e.g., high temperature and pressure). sarchemlabs.comsarchemlabs.com

The mechanism involves two main stages:

Elimination: The strong base (e.g., tert-butoxide ion) abstracts a proton from the carbon atom ortho to the bromine atom. In this compound, this is the proton at the C3 position of the ring. This is followed by the elimination of the bromide ion, resulting in the formation of a highly reactive and strained triple bond within the benzene ring. This intermediate is called benzyne. makingmolecules.comyoutube.com

Addition: The nucleophile (which can be the conjugate acid of the base, such as tert-butanol, or another nucleophile present in the mixture) then rapidly adds to one of the carbons of the benzyne triple bond. The resulting carbanion is then protonated by a suitable proton source in the reaction mixture to give the final product.

A key feature of the benzyne mechanism is that the incoming nucleophile can add to either carbon of the former triple bond. This can lead to a mixture of regioisomeric products if the benzyne intermediate is unsymmetrical. youtube.com

Table 3: Mechanisms of Nucleophilic Substitution on the Aryl Ring

| Mechanism | Reagents/Conditions | Requirement on Substrate | Key Intermediate | Applicability to this compound |

| SₙAr (Addition-Elimination) | Moderate nucleophiles | Strong electron-withdrawing groups ortho/para to Br | Meisenheimer Complex | No (unactivated ring) |

| Elimination-Addition | Very strong bases (e.g., KOtBu, NaNH₂) or harsh conditions (NaOH, high temp) | Hydrogen atom ortho to Br | Benzyne | Yes |

Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is one of the most versatile and widely used of these methods. libretexts.orgnih.gov Although the provided heading mentions aryl chlorides, aryl bromides are generally more reactive and are classic coupling partners in this reaction. libretexts.org

In a typical Suzuki-Miyaura reaction, the aryl bromide (this compound) is reacted with an organoboron compound, such as a phenylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄). The reaction couples the aryl group from the bromide with the organic group from the boronic acid.

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming an organopalladium(II) complex.

Transmetalation: The base activates the organoboron compound, facilitating the transfer of its organic group to the palladium center and displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

This reaction is highly valuable for synthesizing complex biaryl structures and is tolerant of a wide variety of functional groups, including the hydroxyl group present in this compound. mdpi.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling of Aryl Chlorides)

Catalytic Systems and Ligand Effects

The selection of the palladium catalyst and its associated ligands is paramount in dictating the success of the cross-coupling reaction. Different ligand systems can significantly impact the reaction rate, yield, and tolerance to various functional groups. Electron-rich and sterically bulky phosphine ligands, for instance, are often employed to facilitate the oxidative addition of the aryl bromide to the palladium(0) center, a key step in the catalytic cycle.

| Catalyst/Ligand System | Key Features |

| Pd(PPh₃)₄ | A commonly used, versatile catalyst. |

| Pd(OAc)₂ / SPhos | SPhos is a bulky biarylphosphine ligand known to promote high catalytic activity. |

| Pd₂(dba)₃ / XPhos | XPhos is another bulky biarylphosphine ligand that can enhance reaction efficiency. |

| Buchwald Ligands | A class of electron-rich, bulky dialkylbiarylphosphine ligands designed for challenging cross-coupling reactions. |

Stereochemical Outcomes in Cross-Coupling

While this compound itself is achiral, its derivatives or the products of its cross-coupling reactions can possess stereogenic centers. In such cases, the stereochemical outcome of the reaction becomes a critical consideration. The choice of chiral ligands in the catalytic system can induce asymmetry in the product, leading to the preferential formation of one enantiomer over the other.

The stereochemistry of the cross-coupling product is often determined during the transmetalation and reductive elimination steps of the catalytic cycle. The coordination of the ligand to the palladium center creates a chiral environment that can influence the facial selectivity of these steps.

| Chiral Ligand Type | Potential Stereochemical Influence |

| BINAP | A well-known atropisomeric bisphosphine ligand used in asymmetric catalysis. |

| Josiphos Ligands | A class of ferrocene-based diphosphine ligands known for their effectiveness in asymmetric hydrogenations and cross-couplings. |

| TADDOL-derived Ligands | Chiral diol-derived phosphonite or phosphoramidite ligands. |

This table illustrates the types of chiral ligands that could potentially influence the stereochemical outcome in cross-coupling reactions involving derivatives of this compound. Specific studies on this compound are not widely reported.

Rearrangement Reactions

The tertiary alcohol moiety in this compound is prone to rearrangement reactions, particularly under acidic conditions. These reactions typically proceed through the formation of a carbocation intermediate, which can then undergo structural reorganization to form a more stable species.

Carbocation Rearrangements in Tertiary Alcohols

In the presence of a strong acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of the water molecule generates a tertiary carbocation. These carbocations are key intermediates that can undergo various rearrangements. chemguide.co.uk

Once formed, the tertiary carbocation can rearrange via 1,2-hydride or 1,2-alkyl (in this case, methyl) shifts. These shifts involve the migration of a neighboring hydride ion or methyl group to the positively charged carbon atom. Such rearrangements, often referred to as Wagner-Meerwein rearrangements, lead to the formation of a new, often more stable, carbocation. wikipedia.orgmychemblog.comscribd.comslideshare.net The driving force for these shifts is the attainment of a more stable electronic state. mychemblog.com

| Type of Shift | Description |

| 1,2-Hydride Shift | Migration of a hydrogen atom with its bonding pair of electrons to an adjacent carbocation. |

| 1,2-Alkyl Shift | Migration of an alkyl group (e.g., methyl) with its bonding pair of electrons to an adjacent carbocation. |

The propensity for a carbocation to rearrange is driven by the energetic favorability of forming a more stable carbocationic species. Tertiary carbocations are generally more stable than secondary carbocations, which are in turn more stable than primary carbocations. In the case of the carbocation derived from this compound, rearrangement could potentially lead to a carbocation that is stabilized by resonance or other electronic effects.

Semipinacol Rearrangements

A related class of rearrangements that can be observed for this compound and similar structures is the semipinacol rearrangement. This reaction involves a 1,2-migration of an alkyl or aryl group in a β-amino alcohol or a related species, often initiated by the formation of a carbocation or an electron-deficient center adjacent to the alcohol-bearing carbon. wikipedia.orgsynarchive.com In the context of this compound, if the molecule were modified to contain a suitable leaving group on the adjacent benzylic carbon, a semipinacol-type rearrangement could be envisioned. This would involve the migration of one of the methyl groups or the phenyl ring to the adjacent carbon, concurrent with the departure of the leaving group and formation of a ketone.

| Rearrangement Type | Key Intermediate | Typical Product |

| Semipinacol Rearrangement | Carbocation or electron-deficient center adjacent to a hydroxyl group. | Ketone or aldehyde. |

1,2-Aryl Migration in Bromination of Beta-Aryl Alcohols

The bromination of β-aryl alcohols, such as this compound, can proceed through an unexpected pathway involving a 1,2-aryl migration. openu.ac.ilresearchgate.net This reaction has been observed during the transformation of various β-aryl alcohols into alkyl bromides using N-halosuccinimides (NXS) as a halogen source, often facilitated by substoichiometric amounts of thiourea. researchgate.net Instead of a simple substitution of the hydroxyl group, the aryl group migrates to the adjacent carbon atom, leading to a rearranged product. openu.ac.ilresearchgate.net This stereospecific migration is a significant finding in the field of halogenation transformations. openu.ac.ilresearchgate.net A visible-light-induced approach has also been developed for the alkylation and subsequent 1,2-aryl migration of α-aryl allylic alcohols. rsc.org

Spiro[2.5]octadienyl Radical Formation

The proposed mechanism for the 1,2-aryl migration involves the formation of a spiro[2.5]octadienyl radical intermediate. openu.ac.ilresearchgate.netresearchgate.net This radical is generated following the initial steps of the reaction. The process is believed to be initiated by the formation of a radical at the carbon bearing the alcohol group. This is then followed by the migration of the adjacent aryl group, which leads to the formation of the spirocyclic radical intermediate. researchgate.net The bromide radical then attacks one of the two cyclopropyl positions of this spiro intermediate, leading to the final product with a rearranged carbon skeleton. openu.ac.ilresearchgate.net The generation of the spiro[2.5]octadienyl radical has been studied through methods like hydrogen atom abstraction from spiro[2.5]octa-4,6-diene. canada.ca

Stereospecificity and Retention of Configuration

A remarkable feature of the 1,2-aryl migration in the bromination of β-aryl alcohols is its stereospecificity. openu.ac.ilresearchgate.netresearcher.life Studies on chiral secondary alcohols have shown that the bromination reaction does not lead to the expected racemic mixtures in apolar solvents. researchgate.net For instance, the bromination of (±)-threo- or (±)-erythro-3-phenyl-2-butanols yielded a single diastereomeric brominated product where the original configuration was retained. openu.ac.ilresearchgate.netresearcher.life This retention of configuration is a direct consequence of the proposed mechanism involving the spiro[2.5]octadienyl radical. The attack by the bromide radical occurs anti to the phenyl position, which dictates the stereochemistry of the final product, preserving the stereoisomeric configuration of the starting material. openu.ac.ilresearchgate.net

Dehydration to Alkenes and Subsequent Reactions

The dehydration of alcohols is a common method for synthesizing alkenes, typically carried out by heating the alcohol in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid. savemyexams.comlibretexts.org this compound, being a tertiary alcohol, is expected to undergo dehydration relatively easily. The reaction proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.org

The mechanism involves the following steps:

Protonation of the hydroxyl group : The reaction is initiated by the protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). askfilo.comlibretexts.org

Formation of a carbocation : The protonated alcohol loses a water molecule to form a stable tertiary carbocation. libretexts.orglibretexts.org

Deprotonation : A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. savemyexams.comlibretexts.org

For this compound, the dehydration would lead to the formation of 1-bromo-2-(prop-1-en-2-yl)benzene.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Concentrated H₂SO₄ or H₃PO₄, Heat | 1-bromo-2-(prop-1-en-2-yl)benzene | Dehydration (E1 Elimination) |

The resulting alkene, 1-bromo-2-(prop-1-en-2-yl)benzene, can undergo various subsequent reactions characteristic of alkenes, such as addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and polymerization.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and carbon environments, a comprehensive picture of the molecular structure can be assembled.

The proton NMR (¹H NMR) spectrum of 2-(2-Bromophenyl)propan-2-ol is characterized by distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the hydroxyl group.

The two methyl groups are chemically equivalent and therefore appear as a single, sharp singlet in the spectrum, typically in the upfield region around 1.7 ppm. This signal integrates to six protons. The hydroxyl proton gives rise to a singlet whose chemical shift can vary depending on the solvent and concentration, but is often observed in the region of 2.15 ppm.

The four protons on the phenyl ring are chemically non-equivalent and exhibit complex splitting patterns due to spin-spin coupling. They typically appear in the downfield region between 7.0 and 7.7 ppm. For instance, the proton ortho to the bromine atom is expected to be the most deshielded and appear at the lowest field.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (2 x CH₃) | ~1.7 | Singlet | 6H |

| Hydroxyl (OH) | ~2.15 | Singlet | 1H |

| Aromatic (Ar-H) | ~7.0 - 7.7 | Multiplet | 4H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound will show distinct signals for the methyl carbons, the quaternary carbon bearing the hydroxyl group, and the six aromatic carbons.

The two equivalent methyl carbons are expected to resonate in the upfield region of the spectrum, typically around 32-33 ppm. The quaternary carbon atom attached to the hydroxyl group is deshielded and appears further downfield, around 75-76 ppm.

The six aromatic carbons will have distinct chemical shifts. The carbon atom bonded to the bromine (C-Br) is expected to be found around 122-123 ppm. The other aromatic carbons will appear in the typical aromatic region of approximately 127 to 147 ppm, with the ipso-carbon (the one attached to the propan-2-ol group) being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methyl (2 x C H₃) | ~32-33 |

| Quaternary C -OH | ~75-76 |

| Aromatic C -Br | ~122-123 |

| Other Aromatic C | ~127-147 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to further confirm the structure of this compound.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For the aromatic region, cross-peaks would be observed between protons on adjacent carbons, helping to definitively assign the signals for the four aromatic protons.

A NOESY spectrum provides information about protons that are close to each other in space, even if they are not directly bonded. This can be particularly useful for confirming the relative orientation of substituents. For example, a NOESY experiment could show a correlation between the methyl protons and the proton in the ortho position of the phenyl ring, confirming their spatial proximity.

While this compound itself is an achiral molecule, the determination of the absolute configuration of chiral tertiary alcohols is a significant area of stereochemical analysis. NMR spectroscopy offers powerful methods to achieve this. One common approach is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the alcohol into a mixture of diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these diastereomers will show different chemical shifts, and by analyzing these differences, the absolute configuration of the original alcohol can be determined. Another method involves the use of chiral solvating agents, which form transient diastereomeric complexes with the alcohol, leading to observable chemical shift differences in the NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the hydroxyl (-OH) group and the aromatic ring.

A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. A sharp, weaker band may also be observed around 3600 cm⁻¹ corresponding to the free O-H stretch if the sample is analyzed in a dilute solution of a non-polar solvent.

The presence of the aromatic ring is confirmed by several bands. The C-H stretching vibrations of the aromatic protons typically appear as a group of weak to medium absorptions just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. Additionally, a band corresponding to the C-Br stretch is expected at lower frequencies, typically in the range of 500-650 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad, strong) |

| Aromatic Ring | C-H Stretch | >3000 (weak to medium) |

| Aromatic Ring | C=C Stretch | 1450-1600 (medium) |

| Alkyl Group | C-H Stretch | 2850-3000 (medium) |

| Bromoalkane | C-Br Stretch | 500-650 (medium to strong) |

C-O Stretching Peak Position for Tertiary Alcohols

The infrared (IR) spectrum of a tertiary alcohol like this compound is characterized by a prominent C-O stretching absorption. For tertiary alcohols, this peak typically appears in the range of 1210 to 1100 cm⁻¹. spectroscopyonline.com This absorption is a key diagnostic feature, although it can sometimes overlap with the range for secondary alcohols, which is 1150 to 1075 cm⁻¹. spectroscopyonline.com Distinguishing between secondary and tertiary alcohols based solely on this peak can be challenging if the absorption falls within the overlapping region. spectroscopyonline.com However, it provides a clear distinction from primary alcohols, whose C-O stretch is found between 1075 and 1000 cm⁻¹. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for elucidating the structure of this compound by analyzing its molecular weight and fragmentation patterns.

Molecular Ion (M+) Peak Determination

The molecular ion peak in the mass spectrum of an alcohol can often be small or even undetectable, particularly for tertiary alcohols. whitman.educhemistrynotmystery.com This is due to the high propensity for fragmentation. whitman.edugbiosciences.com For this compound, with a molecular formula of C₉H₁₁BrO, the theoretical molecular weight is approximately 215.09 g/mol . achemblock.comchemicalbook.comscimplify.comsigmaaldrich.com The molecular ion (M+) peak would be expected around m/z 215 and 217, reflecting the presence of the bromine isotopes. The peak with the highest mass-to-charge ratio (m/z) in a mass spectrum typically corresponds to the molecular ion, which is the intact molecule with one electron removed. savemyexams.com

Fragmentation Patterns of Tertiary Alcohols

Tertiary alcohols are known for their characteristic fragmentation in mass spectrometry. gbiosciences.com A common fragmentation pathway is the loss of a water molecule (H₂O), resulting in a peak at M-18. gbiosciences.com This is a prevalent feature in the mass spectra of primary, secondary, and tertiary alcohols. whitman.edu Another significant fragmentation for alcohols is alpha cleavage, where the bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken. dummies.com For tertiary alcohols, this cleavage leads to the formation of stable carbocations. gbiosciences.comdummies.com For example, the loss of a methyl group (CH₃) would result in a significant peak. Additionally, the loss of the entire hydroxyl radical (OH) can occur.

Isotopic Peaks for Bromine Incorporation

A distinguishing feature in the mass spectrum of this compound is the presence of isotopic peaks due to bromine. chemguide.co.uk Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (approximately 50.5% and 49.5%, respectively). chemguide.co.uksavemyexams.com This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. chemguide.co.uksavemyexams.com These peaks are designated as M+ and M+2. chemguide.co.uk This characteristic 1:1 doublet is a clear indicator of the presence of a single bromine atom in the molecule. chemguide.co.uklibretexts.org

| Isotope | Natural Abundance (%) |

| ⁷⁹Br | ~50.5 |

| ⁸¹Br | ~49.5 |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid.

Hydrogen Bonding Networks and Supramolecular Assembly

In the case of alcohols, hydrogen bonds form between the partially positive hydrogen atom of one molecule and the lone pair of electrons on the oxygen atom of a neighboring molecule. libretexts.org The presence and nature of other functional groups on the molecule can significantly impact these interactions. For this compound, the bulky bromophenyl and propan-2-ol groups would sterically influence the possible conformations and the geometry of the resulting hydrogen-bonded assemblies.

Furthermore, the bromine atom introduces the possibility of other non-covalent interactions, such as halogen bonding (C-Br···O or C-Br···π interactions), which could play a role in the supramolecular structure. However, without specific crystallographic data for this compound, a definitive description of its hydrogen bonding patterns and supramolecular assembly cannot be provided.

For related compounds, such as 2-(2-benzylphenyl)propan-2-ol, crystallographic studies have revealed the formation of discrete tetramers through cooperative O-H···O hydrogen bonds. researchgate.net In these structures, the hydroxyl groups are key to forming the primary supramolecular motif. Studies on other halogenated propanol (B110389) derivatives also indicate a variety of hydrogen and halogen bonding patterns that direct the supramolecular organization. nih.gov

A comprehensive understanding of the supramolecular chemistry of this compound would require its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. Such an analysis would provide precise data on bond lengths, bond angles, and intermolecular distances, allowing for a complete characterization of its hydrogen bonding network and any other significant intermolecular interactions.

Interactive Data Table: Predicted Intermolecular Interactions in this compound

The following table outlines the types of intermolecular interactions that are theoretically possible in the solid state of this compound, based on its molecular structure. The specific parameters would need to be determined experimentally.

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Hydroxyl group (-OH) | Oxygen of a neighboring hydroxyl group | Formation of chains, rings, or other discrete hydrogen-bonded motifs. |

| Halogen Bonding | Bromine atom (C-Br) | Oxygen of the hydroxyl group | Directional interaction that can influence crystal packing. |

| van der Waals Forces | Entire molecule | Entire molecule | General attractive forces contributing to the overall crystal stability. |

| π-π Stacking | Phenyl ring | Phenyl ring of a neighboring molecule | Potential for offset or face-to-face stacking, influencing packing. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for predicting the properties of molecules like 2-(2-bromophenyl)propan-2-ol. researchgate.net DFT calculations can be employed to determine the optimized geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. researchgate.net These calculations also provide insights into the electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net

Furthermore, DFT can be utilized to simulate vibrational spectra (IR and Raman), which can be compared with experimental spectra to confirm the molecular structure. researchgate.net Such theoretical calculations are instrumental in assigning vibrational modes to specific functional groups within the molecule. researchgate.net

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianresassoc.org In the context of this compound, molecular docking studies can be performed to explore its potential interactions with biological targets, such as enzymes or receptors. These studies can help identify key intermolecular interactions, including hydrogen bonds, halogen bonds, and hydrophobic interactions, that govern the binding affinity and specificity of the compound. The bromine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that can influence its biological activity. By simulating the binding pose and calculating the binding energy, molecular docking provides valuable information for drug discovery and design, suggesting potential therapeutic applications for the compound and its derivatives. asianresassoc.org

Prediction of Physicochemical Properties (e.g., TPSA, LogP, Rotatable Bonds)

Computational methods are widely used to predict the physicochemical properties of molecules, which are crucial for assessing their drug-likeness and pharmacokinetic profiles. nih.gov For this compound, several key properties can be calculated.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug absorption and transport properties. nih.gov

LogP , the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity. nih.gov This property influences a drug's solubility, absorption, distribution, metabolism, and excretion (ADME). nih.gov

The number of rotatable bonds is an indicator of molecular flexibility, which can affect binding to a target and bioavailability.

These predicted properties for this compound are summarized in the table below.

| Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | 20.2 Ų |

| LogP (Octanol-Water Partition Coefficient) | 2.59 |

| Number of Rotatable Bonds | 1 |

| Molecular Weight | 215.09 g/mol |

| Molecular Formula | C₉H₁₁BrO |

Note: These values are computationally predicted and may vary slightly depending on the algorithm and software used.

Mechanism Elucidation of Reactions using Computational Approaches

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. dokumen.pub For reactions involving this compound, computational approaches can be used to map out the entire reaction pathway, identify intermediates and transition states, and calculate activation energies. This level of detail provides a deeper understanding of the factors that control the reaction's outcome and selectivity.

Transition State Analysis and Reaction Pathways

By employing methods like DFT, researchers can locate the transition state structures for reactions involving this compound. alfa-chemistry.com The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. lumenlearning.com Computational analysis of the transition state can reveal the geometry of the reacting molecules at this critical point and identify the key bonds that are being formed and broken. lumenlearning.com By calculating the energy barrier (activation energy) associated with the transition state, it is possible to predict the feasibility of a proposed reaction mechanism and compare it with alternative pathways. lumenlearning.com

Spiro[2.5]octadienyl Radical Formation in Aryl Migration

A notable reaction involving derivatives of aryl alcohols is the 1,2-aryl migration that can occur under radical conditions. nih.gov In such reactions, a spiro[2.5]octadienyl radical has been proposed as a key intermediate. nih.govnih.gov Computational studies can provide evidence for the formation and stability of this spirocyclic intermediate. nih.gov These calculations can help to understand the electronic and steric factors that favor the formation of the spiro[2.5]octadienyl radical over other potential reaction pathways. nih.gov The intermediacy of such a species is significant as it can explain the stereochemical outcome of the reaction, where the migration of the aryl group occurs with retention of configuration. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.comscribd.com For a molecule like this compound, which has rotatable bonds, different conformations will have different energies. lumenlearning.com Computational methods can be used to explore the conformational space of the molecule and to construct an energy landscape that maps the potential energy as a function of the rotational angles. researchgate.net

This analysis helps to identify the most stable conformations (energy minima) and the energy barriers between them. lumenlearning.comyoutube.com Understanding the preferred conformation of this compound is important as it can influence its reactivity and its ability to bind to a biological target. scribd.com The energy landscape can also provide insights into the molecule's flexibility and how it might adapt its shape to fit into a binding site. researchgate.net

Applications in Advanced Organic Synthesis

Chiral Building Block for Complex Organic Molecules

2-(2-Bromophenyl)propan-2-ol serves as a crucial chiral building block in the synthesis of complex organic molecules. lookchem.com Its structure contains a stereocenter, meaning it can exist in two non-superimposable mirror-image forms known as enantiomers. This chirality is of paramount importance in the development of molecules with specific biological activities, as different enantiomers can have vastly different effects. The distinct properties of each enantiomer are leveraged in the design and production of high-value compounds. lookchem.com

The presence of both a reactive bromine atom and a hydroxyl group allows for a variety of chemical transformations. The bromine atom can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can be derivatized or eliminated to introduce further functionality. This dual reactivity makes this compound a powerful tool for chemists to construct intricate molecular architectures with high stereochemical control.

Intermediate in Pharmaceutical Synthesis

The utility of this compound extends significantly into the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various drugs and therapeutic agents. lookchem.comchembk.com

Precursor for Compounds with Potential Medicinal Properties

This compound is a precursor for a variety of compounds that are investigated for their therapeutic properties. For instance, derivatives of this compound have been explored for their potential as antifungal agents. Research has shown that certain triazole derivatives synthesized from related structures exhibit significant antifungal activity against various Candida species. mdpi.comresearchgate.net This highlights the potential of using this compound as a starting material for the development of new drugs targeting infectious diseases. zsmu.edu.ua

Role in the Synthesis of Specialty and Fine Chemicals

Beyond pharmaceuticals, this compound plays a role in the synthesis of specialty and fine chemicals. lookchem.comchembk.com These are high-purity chemical substances produced in smaller quantities for specialized applications. The unique reactivity of this compound allows for the creation of molecules with specific functionalities required in various industries. scimplify.com For example, it can be used in the production of fragrances, dyes, and other performance-enhancing chemical products. chembk.com

Synthesis of Substituted Phenylpropanol Derivatives

A key application of this compound is in the synthesis of substituted phenylpropanol derivatives. The bromine atom on the phenyl ring provides a reactive handle for various substitution reactions. This allows for the introduction of a wide range of functional groups onto the aromatic ring, leading to a diverse library of substituted phenylpropanol compounds. These derivatives can then be further elaborated into more complex molecules with tailored properties.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Catalytic Systems

The conventional synthesis of 2-(2-bromophenyl)propan-2-ol typically involves the reaction of a methylmagnesium halide with methyl 2-bromobenzoate (B1222928). chemicalbook.com Although this Grignard reaction is effective, future research could focus on developing more innovative and efficient synthetic strategies. One promising, yet challenging, area is the direct C-H functionalization of a (2-bromophenyl)ethane precursor to introduce the hydroxyl group. The exploration of alternative organometallic reagents beyond Grignard reagents, such as organolithium or organozinc compounds, may also offer distinct advantages in terms of reactivity and selectivity.

The development and application of advanced catalytic systems present another significant frontier. Palladium-catalyzed cross-coupling reactions, for instance, could enable novel synthetic pathways. acs.org A potential, albeit intricate, approach could involve a three-component coupling reaction between a bromobenzene (B47551) derivative, acetone, and a suitable organometallic partner. The design of new, highly efficient ligands for palladium and other transition metals will be crucial for the success of such transformations. Furthermore, the investigation of enzymatic and chemoenzymatic methods could lead to highly selective and environmentally benign synthetic routes. mdpi.com

Investigation of Stereoselective Transformations

As a chiral molecule, the stereoselective synthesis of this compound is a largely unexplored and highly significant area of research. Current synthetic methods predominantly yield a racemic mixture. Future investigations should aim to develop asymmetric syntheses to produce enantiomerically pure forms of the compound. This could potentially be achieved through the use of chiral catalysts or auxiliaries during the Grignard reaction, which could control the facial selectivity of the methyl group's addition to the precursor ketone. acs.org

An alternative strategy is the kinetic resolution of the racemic alcohol. This can be accomplished through methods such as enzymatic acylation or oxidation, where one enantiomer reacts at a significantly faster rate, allowing for the separation of the two. mdpi.com The development of robust analytical methods to accurately determine the enantiomeric excess of this compound will be essential to support these synthetic efforts. The availability of the individual enantiomers is of paramount importance, particularly in medicinal chemistry, where the biological activities of different enantiomers can vary substantially. nih.gov

Detailed Mechanistic Investigations of Rearrangements

Tertiary benzylic alcohols, including this compound, are susceptible to molecular rearrangements under acidic conditions, which typically proceed via a carbocation intermediate. youtube.com Detailed mechanistic investigations into these rearrangements represent a fertile ground for future research. Advanced computational methods, such as Density Functional Theory (DFT), could be employed to model the reaction energy landscapes, including the transition states of potential rearrangements like 1,2-hydride or 1,2-aryl shifts. researchgate.net

Complementary experimental studies using isotopic labeling would provide invaluable mechanistic insights. By strategically placing a deuterium (B1214612) or carbon-13 label within the this compound molecule, the movement of atoms during a rearrangement can be traced by analyzing the isotopic distribution in the resulting products. iranchembook.ir A thorough understanding of these rearrangement pathways is not only critical for controlling reaction outcomes but also holds the potential for harnessing these transformations to construct novel and complex molecular architectures.

Development of Green Chemistry Approaches for Synthesis

In line with the increasing emphasis on sustainable chemical practices, future research should prioritize the development of environmentally friendly synthetic methods for this compound. mun.ca A key focus area is the replacement of conventional solvents. Grignard reactions are often conducted in solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which pose environmental and safety hazards. Investigating the use of greener, more benign solvent alternatives or even developing solvent-free reaction conditions would be a significant advancement. researchgate.net

Expansion of Applications in Organic and Medicinal Chemistry

Although this compound is recognized as a useful synthetic intermediate, its full potential in the realms of organic and medicinal chemistry is far from realized. chembk.comlookchem.com The presence of the bromine atom on the aromatic ring provides a versatile handle for a wide array of powerful cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. sigmaaldrich.cn This functionality allows for the introduction of diverse substituents at the ortho position, opening the door to the synthesis of extensive libraries of novel compounds for biological screening.

In the context of medicinal chemistry, the 2-phenylpropan-2-ol structural motif is present in a number of biologically active molecules. nih.govsigmaaldrich.cn The bromine atom in this compound serves as a key site for further chemical modification, which can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. For example, the bromine can be readily substituted with various other functional groups to optimize the binding affinity of a molecule to its biological target. A promising research direction would be to synthesize analogs of known therapeutic agents that incorporate the this compound scaffold and to subsequently evaluate their therapeutic efficacy.

Q & A

Basic: How can researchers optimize the synthesis of 2-(2-bromophenyl)propan-2-ol to avoid decarboxylation side reactions?

Methodological Answer:

Decarboxylation is a common challenge in synthesizing brominated aromatic alcohols. To minimize this:

- Avoid strong bases during hydrolysis steps, as evidenced by the rapid decarboxylation of 2-(2-bromophenyl)-2-methylmalonic acid under basic conditions .

- Use low-temperature reaction conditions (e.g., <25°C) and acid scavengers (e.g., mild proton donors) to stabilize intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect early signs of decomposition.

Basic: What purification methods are recommended for isolating this compound with high purity?

Methodological Answer:

- Column chromatography using silica gel with a non-polar solvent system (e.g., hexane/ethyl acetate) is effective for removing brominated byproducts .

- Recrystallization from a mixed solvent (e.g., ethanol/water) can enhance purity, leveraging the compound’s moderate polarity (polarizability: 19.5±0.5 ×10⁻²⁴ cm³) .

- Post-purification, validate purity via ¹H/¹³C NMR and mass spectrometry to confirm absence of residual solvents or degradation products.

Basic: What key spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of related brominated alcohols .

- NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, particularly the deshielding effects of the bromine atom.

- Differential scanning calorimetry (DSC) or melting point analysis can detect polymorphic forms, though melting data for this compound is currently unreported .

Advanced: How should researchers address discrepancies in reported physical properties (e.g., density, boiling point) of this compound?

Methodological Answer:

- Cross-validate measurements using standardized protocols. For example:

- Consider impurity profiling using GC-MS to identify contaminants affecting properties.

- Compare data with structurally analogous compounds (e.g., 2-(2,4-difluorophenyl)propan-2-ol ).

Advanced: What role does this compound play in synthesizing complex organic molecules?

Methodological Answer:

- As a versatile intermediate , it participates in:

Advanced: How does the stereochemical environment of this compound influence its reactivity in asymmetric catalysis?

Methodological Answer:

- The tertiary alcohol group and bulky bromophenyl substituent create steric hindrance, making it a candidate for chiral auxiliaries.

- Use single-crystal X-ray diffraction to analyze spatial arrangements (e.g., bond angles and torsion angles ).

- Test enantioselectivity in model reactions (e.g., kinetic resolutions) using chiral HPLC or circular dichroism (CD) .

Advanced: What strategies mitigate instability during long-term storage of this compound?

Methodological Answer:

- Store under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation or hydrolysis .

- Add stabilizers like BHT (butylated hydroxytoluene) to scavenge free radicals.

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via FTIR or NMR .

Advanced: How can computational methods complement experimental data in studying this compound?

Methodological Answer:

- Perform DFT calculations to predict thermodynamic stability, reaction pathways, and electronic properties (e.g., HOMO-LUMO gaps) .

- Compare computed polar surface area and logP values with experimental chromatographic data (e.g., HPLC retention times).

- Use molecular docking to explore potential biological interactions, building on its reported pharmacological screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products